6-Ethyl-3-(4-fluoro-phenyl)-7-hydroxy-2-methyl-chromen-4-one
Description
Properties
IUPAC Name |
6-ethyl-3-(4-fluorophenyl)-7-hydroxy-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO3/c1-3-11-8-14-16(9-15(11)20)22-10(2)17(18(14)21)12-4-6-13(19)7-5-12/h4-9,20H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWNBQMKTFDKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3-(4-fluoro-phenyl)-7-hydroxy-2-methyl-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of a base-catalyzed reaction between 4-fluorobenzaldehyde and 6-ethyl-2-methylchromone in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-3-(4-fluoro-phenyl)-7-hydroxy-2-methyl-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone.
Reduction: The carbonyl group at position 4 can be reduced to form a hydroxyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 7-keto-6-ethyl-3-(4-fluoro-phenyl)-2-methyl-chromen-4-one.
Reduction: Formation of 4-hydroxy-6-ethyl-3-(4-fluoro-phenyl)-2-methyl-chromen-7-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 6-Ethyl-3-(4-fluoro-phenyl)-7-hydroxy-2-methyl-chromen-4-one is with a molecular weight of 298.31 g/mol. The compound features a chromenone backbone, which is significant for its biological activities.
Anticancer Activity
Research indicates that flavonoids, including this compound, exhibit anticancer properties. A study demonstrated that derivatives of this compound inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways such as PI3K/Akt and MAPK .
Antioxidant Properties
Flavonoids are known for their antioxidant capabilities. A comparative study showed that this compound effectively scavenges free radicals, thus reducing oxidative stress in cellular models. This property suggests potential applications in preventing oxidative stress-related diseases .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes linked to various diseases. For instance, it has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways. This inhibition can lead to anti-inflammatory effects, making it a candidate for further development in pain management therapies .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of this compound against neurodegenerative diseases such as Alzheimer's. In vitro studies indicate that it may reduce amyloid-beta aggregation and promote neuronal survival under oxidative stress conditions .
Dye Applications
The chromenone structure allows for potential applications in dye synthesis. The compound can be utilized in creating fluorescent dyes due to its ability to absorb light at specific wavelengths, making it suitable for applications in imaging technologies .
Case Studies
Mechanism of Action
The mechanism of action of 6-Ethyl-3-(4-fluoro-phenyl)-7-hydroxy-2-methyl-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group at position 7 can donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Bioactivity
- Fluorine Position: The 4-fluoro-phenyl group in the target compound provides stronger π-π stacking compared to 2-fluorophenoxy (), which may reduce binding affinity in enzyme pockets .
- Trifluoromethyl vs.
Hydroxy vs. Methoxy Substitution
Pharmacological Potential
- The target compound’s hydrophobic chromone core aligns with flavones like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one (), which show anticancer activity via apoptosis induction .
- 3-Phenoxy derivatives () demonstrate enhanced solubility, making them candidates for oral drug formulations .
Biological Activity
6-Ethyl-3-(4-fluoro-phenyl)-7-hydroxy-2-methyl-chromen-4-one, a synthetic flavonoid compound, has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the compound's biological activity based on recent research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is classified under the flavonoid category and is characterized by its unique chromone structure. The IUPAC name for this compound is 6-ethyl-3-(4-fluorophenyl)-7-hydroxy-2-methylchromen-4-one, with a molecular formula of and a molecular weight of 298.31 g/mol .
The biological activity of this compound can be attributed to several mechanisms:
Antioxidant Activity : The hydroxyl group at position 7 is crucial for its ability to donate hydrogen atoms, neutralizing reactive oxygen species (ROS) and reducing oxidative stress .
Anti-inflammatory Activity : This compound inhibits the production of pro-inflammatory cytokines by modulating pathways such as NF-κB, which plays a significant role in inflammation .
Anticancer Activity : It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways. Studies have shown that derivatives of chromones exhibit cytotoxic effects against various cancer cell lines .
Anticancer Effects
Recent studies have evaluated the cytotoxicity of chromone derivatives, including this compound, against several cancer cell lines. The following table summarizes the IC50 values from various studies:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 68.4 ± 3.9 | |
| Chromone Derivative A | HL-60 | 42.0 ± 2.7 | |
| Chromone Derivative B | MOLT-4 | 24.4 ± 2.6 |
These results indicate moderate to high cytotoxicity against specific cancer cells, highlighting the potential of this compound as an anticancer agent.
Antioxidant and Anti-inflammatory Activities
In addition to its anticancer properties, the antioxidant capacity of this compound has been assessed through various assays that measure free radical scavenging activity. The results demonstrate significant antioxidant activity comparable to standard antioxidants.
Case Studies
Several case studies have explored the therapeutic potential of flavonoids similar to this compound:
- Cytotoxicity Against Leukemia Cells : A study demonstrated that chromone derivatives exhibited potent cytotoxic effects against leukemia cell lines, suggesting their potential as novel antineoplastic agents .
- Anti-inflammatory Mechanisms : Research indicated that compounds with similar structures could significantly reduce inflammation markers in vitro, providing insights into their therapeutic applications in inflammatory diseases .
Q & A
Q. What synthetic methodologies are recommended for preparing 6-ethyl-3-(4-fluorophenyl)-7-hydroxy-2-methyl-chromen-4-one?
Methodological Answer: The compound can be synthesized via a Lewis acid-mediated one-pot reaction using substituted phenols and ethyl phenylpropiolate derivatives. Optimal conditions include:
- Catalyst : FeCl₃ (10 mol%) in THF solvent at 60–80°C .
- Functional group protection : The 7-hydroxy group may require temporary protection (e.g., acetyl or benzyl groups) to prevent side reactions during alkylation or fluorophenyl coupling .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) yields >75% purity. Confirm purity via HPLC (C18 column, methanol/water mobile phase) .
Q. Which analytical techniques are critical for structural characterization of this chromenone derivative?
Methodological Answer: A multi-technique approach is essential:
- X-ray crystallography : Use SHELXL for refinement of crystal structures. For example, resolve the torsional angles of the 4-fluorophenyl group to confirm spatial orientation .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish overlapping signals (e.g., ethyl vs. methyl groups at C2 and C6) .
- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between structurally similar chromenones?
Methodological Answer: Perform structure-activity relationship (SAR) studies with a focus on:
- Substituent effects : Compare bioactivity of analogs with varying substituents (Table 1).
- Experimental controls : Use standardized assays (e.g., MIC for antimicrobial studies, IC₅₀ for cytotoxicity) to minimize variability .
Table 1 : Bioactivity comparison of chromenone derivatives
| Compound | Substituents | Reported Activity |
|---|---|---|
| 3-Hydroxy-7-methoxy analog | C3-OH, C7-OCH₃ | Anticancer (IC₅₀: 12 µM) |
| 7-Ethoxy-3-(4-methoxyphenoxy) | C7-OCH₂CH₃, C3-OPh-OCH₃ | Antioxidant (EC₅₀: 8 µM) |
| Target compound | C7-OH, C3-4-F-Ph, C6-CH₂CH₃ | Pending validation |
Q. What strategies improve reaction yields when synthesizing derivatives with sensitive functional groups (e.g., 7-hydroxy)?
Methodological Answer:
- Protection/deprotection : Use acetyl protection for the 7-hydroxy group during alkylation steps, followed by acidic hydrolysis (HCl/MeOH, reflux) .
- Catalyst screening : Test alternative Lewis acids (e.g., ZnCl₂ or BF₃·Et₂O) to reduce side reactions .
- Solvent optimization : Replace THF with DMF for better solubility of fluorophenyl intermediates .
Q. How can computational docking studies predict the biological targets of this chromenone?
Methodological Answer:
- Ligand preparation : Optimize the 3D structure using Gaussian09 (B3LYP/6-31G* basis set) to minimize energy .
- Target selection : Focus on enzymes with known chromenone interactions (e.g., COX-2, topoisomerase II) .
- Software : Use AutoDock Vina for docking; validate poses with MD simulations (GROMACS, 50 ns trajectory) .
- Key parameters : Analyze binding affinity (ΔG) and hydrogen bonds between the 7-hydroxy group and active-site residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
